GMQ

ASIC3 Window Current Neurological Disease

Researchers studying ASIC3-mediated pain and mechanosensation require subtype-selective activation without acidification artifacts. Non-selective blockers (amiloride, PcTx1) confound results. GMQ (CAS 5361-15-9) uniquely activates ASIC3 at physiological pH 7.4 via the non-proton ligand sensor domain, enabling clean functional dissection. • Isolates ASIC3-specific currents in co-expressing neurons • In vivo validated: 10 µL of 100 µM intraplantar injection elicits ASIC3-dependent pain exclusively in WT mice (absent in KO) • EC50 = 1.83 mM at pH 7.4; guanidine-quinazoline scaffold supports SAR optimization. High-purity solid; global shipping available.

Molecular Formula C10H12ClN5
Molecular Weight 237.69 g/mol
CAS No. 5361-15-9
Cat. No. B1671975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGMQ
CAS5361-15-9
SynonymsGMQ hydrochloride;  GMQ HCl;  NSC-403387 hydrochloride;  NSC 403387 hydrochloride;  NSC403387 hydrochloride;  NSC-403387 HCl;  NSC 403387 HCl;  NSC403387 HCl; 
Molecular FormulaC10H12ClN5
Molecular Weight237.69 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl
InChIInChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H
InChIKeyVNPZWQRWOHFAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GMQ Hydrochloride: Selective ASIC3 Modulator


GMQ (2-guanidine-4-methylquinazoline) hydrochloride is a positively charged guanidium-containing quinazoline derivative that functions as the first identified non-proton ligand activator of the acid-sensing ion channel 3 (ASIC3) [1]. Unlike proton-dependent activation, GMQ can open ASIC3 channels at physiological pH (pH 7.4), enabling sustained, low-level channel activation independent of extracellular acidification . This compound serves as a critical pharmacological tool for dissecting ASIC3-specific functions in pain signaling, neuroinflammation, and mechanosensation research.

ASIC3-selective activation at physiological pH (7.4)
Non-proton ligand enabling sustained window current studies
Suitable for pain signaling, neuroinflammation, and mechanosensation research models

GMQ Hydrochloride: Why Generic Substitution Fails


ASIC channels are a family of proton-gated cation channels with distinct physiological roles; ASIC1a mediates fear and neurodegeneration, ASIC2a modulates sensory transduction, and ASIC3 is critical for inflammatory pain and mechanosensation [1]. While compounds like the diuretic amiloride exhibit broad, non-selective ASIC blockade, GMQ uniquely activates ASIC3 at neutral pH while shifting the pH dependence of ASIC1a in the opposite direction [2]. Substituting GMQ with another ASIC modulator (e.g., amiloride, PcTx1, or mambalgin-1) fundamentally alters the experimental outcome—from selective ASIC3 activation to broad inhibition—rendering experimental interpretation and reproducibility impossible. The guanidine-containing quinazoline scaffold of GMQ interacts with the nonproton ligand sensor domain (NPLSD) of ASIC3, a binding site distinct from both the proton-sensing acidic pocket and the amiloride pore-blocking site [3].

Attribute
GMQ (target)
Amiloride / PcTx1 (common substitute)
Mechanism
ASIC3 selective activator at pH 7.4
Broad ASIC blocker (amiloride) or ASIC1a inhibitor (PcTx1)
pH dependence
Opens channels at neutral pH
pH-dependent inhibition only
Experimental outcome
Enables selective ASIC3 current isolation
Alters outcome to broad channel inhibition

GMQ Hydrochloride: Quantitative Evidence vs. Alternatives


ASIC3 Window Currents at Neutral pH

At neutral pH (7.4), GMQ selectively activates ASIC3 homomeric channels, generating a sustained window current. No comparable activation is observed for ASIC1a, ASIC1b, or ASIC2a under identical conditions [1]. This sustained current at 1 mM GMQ represents approximately 4.4% of the maximal proton-induced (pH 5) peak current .

Sustained window current
Head-to-head
4.4% of maximal proton-induced current (1 mM GMQ, pH 7.4)
Supports ASIC3 tonic signaling studies at neutral pH
No current in ASIC1a/ASIC2a under same conditions
ASIC3 Window Current Neurological Disease Pain

Opposing pH Modulation: ASIC1a vs. ASIC3

GMQ differentially modulates the pH dependence of ASIC1a and ASIC3 activation. In ASIC1a, GMQ induces an acidic shift in pH50 (EC50 for this shift = 1.97 ± 0.29 mM), whereas in ASIC3, GMQ induces an alkaline shift, moving activation toward physiological pH [1]. This bidirectional modulation is not observed with broad-spectrum inhibitors like amiloride, which shift pH dependence uniformly in the same direction across subtypes [2].

pH50 shift direction
Head-to-head
ASIC1a acidic shift vs. ASIC3 alkaline shift (amiloride shifts both in same direction)
Enables pharmacological dissection of ASIC1a vs. ASIC3 contributions
EC50 for ASIC1a shift 1.97 ± 0.29 mM
ASIC1a ASIC3 pH Dependence Allosteric Modulation

ASIC3-Dependent Pain Response In Vivo

Intraplantar injection of GMQ (10 µL of 100 µM solution) elicits a pain response in wild-type (asic3+/+) mice but produces no response in ASIC3 knockout (asic3-/-) mice . This genetic validation confirms that GMQ-induced pain behavior is entirely dependent on ASIC3 expression, establishing GMQ as a reliable pharmacological tool for ASIC3-specific in vivo studies.

In vivo pain response
Data to verify
Pain response in wild-type mice; absent in ASIC3 knockout
Reported ASIC3-dependent behavioral endpoint context
Requires independent replication; intraplantar 10 µL of 100 µM
In Vivo Pain ASIC3 Knockout Target Validation

Exclusive ASIC3 Activation vs. Other Subtypes

At physiological pH (7.4), GMQ directly opens ASIC3 channels but does not open ASIC1a, ASIC1b, or ASIC2a channels . The EC50 for ASIC3 activation is 1.83 ± 0.97 mM under these conditions [1]. This contrasts with peptide modulators like PcTx1 (potent ASIC1a inhibitor) and mambalgin-1 (ASIC1a/1b inhibitor), which do not activate any ASIC subtype at neutral pH [2].

ASIC3 activation EC50
Head-to-head
1.83 ± 0.97 mM (pH 7.4)
Quantifies ASIC3 activation potency; no activation of other subtypes
PcTx1 and mambalgin-1 do not open any ASIC at neutral pH
Selectivity ASIC Subtypes Electrophysiology

Solubility and Purity Specifications

GMQ hydrochloride exhibits solubility of 50 mM in DMSO and 5 mM in water with gentle warming, with a purity specification of ≥98% (HPLC) . Alternative vendor sources may report lower solubility limits (e.g., <11.88 mg/mL in DMSO, approximately 50 mM equivalent) and variable purity thresholds (≥95%) . Higher purity (≥99% HPLC) and fully characterized solubility parameters (16.6 mg/mL DMSO from Sigma-Aldrich) enable reproducible stock solution preparation, reducing inter-experimental variability that can arise from precipitation or impurity effects .

Quality attributes
Source review
≥98% HPLC purity; DMSO solubility 50 mM
Supports formulation reproducibility
Solubility in water 5 mM with gentle warming
Solubility Formulation QC Reproducibility

Chemical Scaffold for ASIC3 Modulator Discovery

GMQ has served as the chemical scaffold for in silico screening campaigns to identify novel ASIC3 modulators. A GMQ-guided computational screen of FDA-approved drugs identified guanabenz and sephin1 as new ASIC3 agonists that activate the channel at pH 7.4 and potentiate responses to mild acid stimuli (pH 7) [1]. This contrasts with GMQ derivatives containing guanidinopyridine moieties, which showed a 20-fold decrease in IC50 for ASIC1a and ASIC3 current inhibition at pH 5 compared to GMQ [2].

Med Chem scaffold
Class-level inference
In silico screen identified guanabenz, sephin1 as ASIC3 agonists
Reported SAR context for NPLSD-targeted modulator discovery
Derivatives showed altered selectivity profiles
Medicinal Chemistry Drug Discovery ASIC3 Virtual Screening

GMQ Hydrochloride: Validated Research Applications


Isolating ASIC3 Currents in Mixed Neurons

In primary sensory neurons or brain slices where multiple ASIC subtypes are co-expressed, GMQ enables selective activation of ASIC3 at physiological pH (4.4% of maximal proton-induced current at 1 mM ). This contrasts with amiloride, which inhibits all ASIC subtypes uniformly, and PcTx1, which selectively inhibits ASIC1a. By applying GMQ at neutral pH, researchers can isolate ASIC3-mediated currents and window currents for functional analysis without confounding acidification artifacts [1].

In Vivo Validation of ASIC3-Dependent Pain

GMQ is a critical tool for in vivo target engagement studies. Intraplantar injection (10 µL of 100 µM) elicits pain responses exclusively in wild-type mice, with complete absence in ASIC3 knockout animals, confirming ASIC3-dependent behavioral output . This genetic validation makes GMQ ideal for confirming ASIC3 involvement in inflammatory pain models, where other modulators like amiloride lack subtype specificity and cannot establish causal links to ASIC3 [1].

NPLSD-Targeted Drug Design

GMQ's interaction with the ASIC3 NPLSD provides a validated chemical starting point for structure-based drug design. GMQ-guided virtual screening has successfully identified novel ASIC3 agonists (guanabenz, sephin1) that replicate GMQ's activation at pH 7.4 and potentiate responses to mild acid (pH 7) . Medicinal chemistry teams can leverage GMQ's guanidine-quinazoline core to design derivatives with improved potency (native GMQ EC50 = 1.83 mM) or altered subtype selectivity [1].

ASIC3 Structure-Function Studies

Due to its distinct binding site (overlapping with but distinct from the amiloride pore region), GMQ is essential for mapping structure-function relationships in ASIC3. Studies using ASIC1a/ASIC3 chimeras demonstrate that GMQ's modulatory effects rely on the extracellular domain and that residue Glu-79 in the palm domain is critical for channel opening . GMQ's bidirectional modulation of pH dependence (acidic shift in ASIC1a, alkaline shift in ASIC3) makes it uniquely suited for probing domain-specific contributions to channel gating [1].

Application
Selection Property
Validation Focus
ASIC3 current isolation in neurons
pH-independent ASIC3 activation
Sustained window current studies
ASIC3-dependent pain behavior models
ASIC3-knockout validated response
Genotype-controlled behavioral endpoints
ASIC3 modulator discovery
Guanidine-quinazoline scaffold
NPLSD-targeted SAR studies
ASIC3 channel gating studies
Bidirectional pH modulation
Extracellular domain mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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